Molecular Weight and Predicted Lipophilicity Increase Drives Differential Passive Permeability
The target compound (C17H18FN3O2S) has a molecular weight of 347.41 g/mol, compared to 183.23 g/mol for the unsubstituted core 1-(1,3-thiazol-2-yl)piperazin-2-one [1]. This represents an 89.6% increase in mass, attributable to the 4-fluoro-3-methylphenylpropanoyl substituent. The XLogP3 of the core is 0 [1]; addition of the lipophilic phenyl ring and alkyl linker is expected to shift the XLogP3 into the 2–3 range, correlating with improved passive membrane permeability but reduced aqueous solubility.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 347.41 g/mol; predicted XLogP3 ~2.5 (estimated from core + fragment contributions) |
| Comparator Or Baseline | 1-(1,3-thiazol-2-yl)piperazin-2-one: MW = 183.23; XLogP3 = 0 [1] |
| Quantified Difference | ΔMW = +164.18 g/mol (89.6% increase); ΔXLogP3 ≈ +2.5 units |
| Conditions | Computed/estimated values; no experimental logD/logP data available for target compound |
Why This Matters
The higher molecular weight and lipophilicity suggest that this compound will behave more like a drug-like molecule in cellular permeability assays, making it a more relevant tool for cell-based screening than the core scaffold.
- [1] PubChem Compound Summary for CID 21955376, 1-(1,3-Thiazol-2-yl)piperazin-2-one. National Center for Biotechnology Information (2024). View Source
